molecular formula C11H11NO2 B1283034 4-(2-Cyanopropan-2-yl)benzoic acid CAS No. 129488-74-0

4-(2-Cyanopropan-2-yl)benzoic acid

Cat. No. B1283034
M. Wt: 189.21 g/mol
InChI Key: MAVFXLXXHAMJTB-UHFFFAOYSA-N
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Description

The compound "4-(2-Cyanopropan-2-yl)benzoic acid" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzene ring to which a carboxylic acid group and a 2-cyanopropan-2-yl group are attached. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves the functionalization of the benzene ring or the modification of pre-existing functional groups. For example, the synthesis of various benzoic acid derivatives with different substituents has been reported, such as the synthesis of 2-(2-Aryl)ethylbenzoic Acid through a Wittig-Horner reaction followed by hydrolysis and hydrogenation . Although the specific synthesis of "4-(2-Cyanopropan-2-yl)benzoic acid" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be characterized using techniques such as X-ray crystallography. For instance, the crystal structures of related compounds like 4-(oxiran-2-ylmethoxy)benzoic acid have been determined, providing insights into the molecular conformations and intermolecular interactions . These studies are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, often influenced by the substituents present on the benzene ring. For example, the addition of 2-cyanoprop-2-yl radicals to certain nitrosobenzene derivatives has been studied, demonstrating the reactivity of the cyano group in radical reactions . This suggests that "4-(2-Cyanopropan-2-yl)benzoic acid" could also undergo interesting chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure. For instance, the solubility of co-crystals formed with benzoic acid derivatives can be enhanced, as shown in the study of co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl)amino] cyclohexanol with hydroxyl benzoic acids . Additionally, the liquid crystalline properties of benzoic acid derivatives with large branches have been investigated, revealing their potential for applications in advanced materials .

Scientific Research Applications

1. Solar Cell Efficiency

Research on phenanthrocarbazole dye-sensitized solar cells has indicated that conjugating various electron-acceptors, including 4-(benzo[c][1,2,5]thiadiazol-7-yl)benzoic acid, to a binary electron-donor, can significantly impact the energy level, energy gap, light-harvesting ability, photovoltaic parameters, and cell stability. The use of these compounds in photoelectrochemical cells demonstrates their potential for enhancing solar cell efficiency (Yang et al., 2016).

2. Crystal and Molecular Structures

The crystal and molecular structures of various benzoic acid derivatives, including 4-(ω-Cyanoalkyloxy)Benzoic Acids, have been studied to understand their hydrogen-bonding patterns and crystal packing. Such studies provide insights into the material properties that can be utilized in various applications, including materials science and pharmaceuticals (Zugenmaier et al., 2003).

3. Coordination Polymers

Research on Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers highlights the effects of ligand modifications on structures and properties of metal complexes. By studying compounds like 4-cyanobenzoic acid, researchers can analyze the impact of functional groups on the overall structural topology of complexes. Such insights are valuable in materials chemistry and coordination chemistry (Song et al., 2009).

4. Luminescent Lanthanide Complexes

Studies on 4-naphthalen-1-yl-benzoic acid derivatives and their Eu(III)-cored complexes provide insights into effective energy-transfer pathways in luminescent lanthanide complexes. Understanding these mechanisms is crucial in developing new materials for lighting and display technologies (Kim et al., 2006).

5. Non-Covalent Complex Formation

Research involving benzoic acid derivatives like 2-(4-hydroxyphenylazo) benzoic acid focuses on their non-covalent complex formation capabilities, especially in drug delivery systems. Such studies are significant in pharmaceutical research for developing new drug delivery mechanisms (Dikmen, 2021).

6. Reactive Oxygen Species Detection

Benzoic acid derivatives have been utilized in the development of novel fluorescence probes for the reliable detection of reactive oxygen species. This is particularly useful in biochemical and medical research for understanding cellular processes (Setsukinai et al., 2003).

Safety And Hazards

The safety information available indicates that 4-(2-Cyanopropan-2-yl)benzoic acid may be harmful if swallowed (H302). It is classified as Acute Tox. 4 Oral . The flash point is not applicable .

properties

IUPAC Name

4-(2-cyanopropan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(2,7-12)9-5-3-8(4-6-9)10(13)14/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVFXLXXHAMJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286836
Record name 4-(1-Cyano-1-methylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyanopropan-2-yl)benzoic acid

CAS RN

129488-74-0
Record name 4-(1-Cyano-1-methylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129488-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Cyano-1-methylethyl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID301286836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129488-74-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Huang, W Wang, LX Wang - Organic Process Research & …, 2010 - ACS Publications
A novel synthetic route for the preparation of H 1 receptor antagonist fexofenadine is described. The synthetic route started from the para-substituted aromatic derivative of methyl 4-(…
Number of citations: 13 pubs.acs.org

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